molecular formula C15H16N2O3 B11850101 Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate CAS No. 34086-67-4

Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate

Cat. No.: B11850101
CAS No.: 34086-67-4
M. Wt: 272.30 g/mol
InChI Key: QORVDCOTIUBCLQ-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the pyrroloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the methylation of 7-chloro-4-hydroxy-3-(2-pnthalimidoethyl)-2-quinolone followed by the removal of the phthaloyl group. Cyclization of the 3-(2-acetamidoethyl) derivative, followed by hydrolysis, yields the desired pyrroloquinoline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its methoxy and ethyl ester groups contribute to its unique properties compared to other pyrroloquinoline derivatives.

Biological Activity

Ethyl 7-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate (C15H16N2O3) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that includes both pyrrole and quinoline moieties. Its molecular weight is approximately 272.30 g/mol. The presence of the methoxy group at position seven is particularly noteworthy as it may influence the compound's biological interactions and efficacy.

The biological activity of this compound is attributed to its ability to bind to various enzymes and receptors, modulating their activity. This modulation can lead to several biological effects, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Properties : Preliminary studies indicate potential antiproliferative effects on human tumor cell lines.
  • Neuroprotective Effects : Investigations suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Biological Activity Description Reference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL.
AnticancerExhibits antiproliferative activity against various human tumor cell lines with GI50 values in the nanomolar range.
NeuroprotectionPotential neuroprotective effects observed in preclinical models.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the compound's efficacy against common bacterial pathogens. It demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and isoniazid .
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation effectively. One study reported GI50 values in the nanomolar range across multiple cancer types, indicating strong potential as an anticancer agent .
  • Neuroprotective Effects : Research has suggested that this compound may protect neuronal cells from oxidative stress-induced damage. This property could be leveraged for developing treatments for neurodegenerative disorders like Alzheimer's disease.

Properties

CAS No.

34086-67-4

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 7-methoxy-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(18)17-8-11-6-10-7-12(19-2)4-5-13(10)16-14(11)9-17/h4-7H,3,8-9H2,1-2H3

InChI Key

QORVDCOTIUBCLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=C3C=CC(=CC3=C2)OC

Origin of Product

United States

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